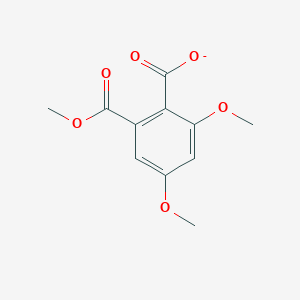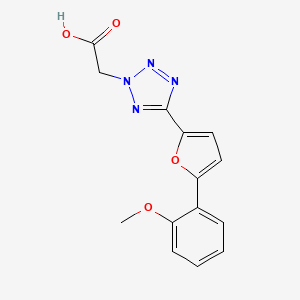
2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- is a heterocyclic organic compound that features a tetrazole ring fused with a furan ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with furfural to form the intermediate hydrazone, which is then cyclized using sodium azide to yield the tetrazole ring . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites and inhibit their activity. Additionally, the furan and methoxyphenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2H-Tetrazole-2-acetic acid, 5-(4-chlorophenyl)-: This compound has a similar tetrazole structure but with a chlorophenyl group instead of a methoxyphenyl group.
2H-Tetrazole-2-acetic acid, 5-(4-methoxyphenyl)-: Similar structure with a methoxyphenyl group but lacks the furan ring.
Uniqueness
2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- is unique due to the presence of both the furan ring and the methoxyphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
93770-38-8 |
|---|---|
Molecular Formula |
C14H12N4O4 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
2-[5-[5-(2-methoxyphenyl)furan-2-yl]tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C14H12N4O4/c1-21-10-5-3-2-4-9(10)11-6-7-12(22-11)14-15-17-18(16-14)8-13(19)20/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
HLHLZDUEWDINNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(O2)C3=NN(N=N3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide](/img/structure/B14369171.png)
![Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-](/img/structure/B14369176.png)

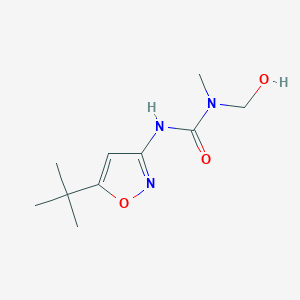
![2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]-](/img/structure/B14369192.png)
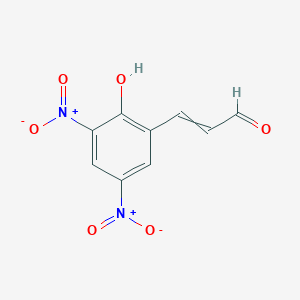
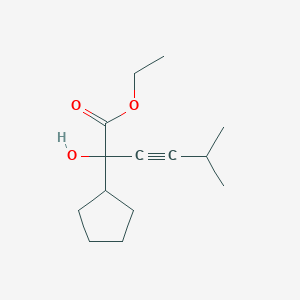
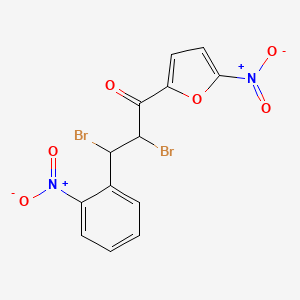
![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)
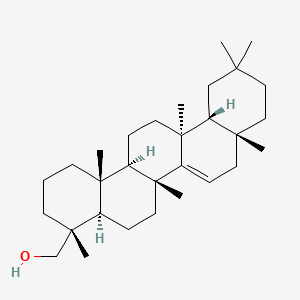
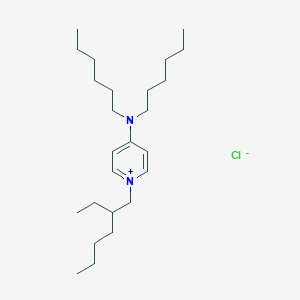
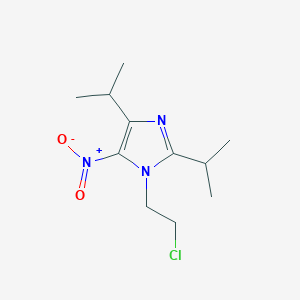
![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
